3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid
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Overview
Description
“3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid” is a chemical compound with the CAS Number: 2230807-57-3 . It has a molecular weight of 323.43 and is typically stored at room temperature . The compound is in the form of a powder .
Synthesis Analysis
The tert-butoxycarbonyl (BOC) group in the compound is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The IUPAC name of the compound is (1r,3s,5R,7S)-3-((tert-butoxycarbonyl)amino)-5,7-dimethyladamantane-1-carboxylic acid . The InChI code for the compound is 1S/C18H29NO4/c1-14(2,3)23-13(22)19-18-9-15(4)6-16(5,10-18)8-17(7-15,11-18)12(20)21/h6-11H2,1-5H3,(H,19,22)(H,20,21) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 323.43 .Scientific Research Applications
- Application : 3-(Boc-amino)phenylboronic acid serves as a boronic acid precursor in these cross-coupling reactions. Researchers use it to synthesize biaryl compounds, which find applications in pharmaceuticals, agrochemicals, and materials science .
- Application : Tert-butyloxycarbonyl (Boc) derivatives of amino acids can be prepared using ILs. For instance, [emim] [Boc-Ala] (where [emim] represents the ionic liquid) facilitates the synthesis of Boc-protected alanine derivatives. These ILs can be recycled multiple times in the reaction, making them environmentally friendly .
- Application : Researchers employ 3-(Boc-amino)phenylboronic acid as a Boc-protecting group during peptide assembly. It ensures selective deprotection and facilitates stepwise peptide elongation .
- Application : 3-(Boc-amino)phenylboronic acid can be incorporated into drug carriers or nanoparticles. Its reversible binding to diol-containing molecules (e.g., sugars) allows for controlled drug release at specific sites .
- Application : Researchers have explored 3-(Boc-amino)phenylboronic acid-based sensors for detecting glucose levels. These sensors could find applications in diabetes management and environmental monitoring .
Suzuki-Miyaura Cross-Coupling Reactions
Ionic Liquids for Amino Acid Protection
Peptide Synthesis
Drug Delivery Systems
Boronic Acid Sensors
Materials Science
Safety and Hazards
properties
IUPAC Name |
3,5-dimethyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-14(2,3)23-13(22)19-18-9-15(4)6-16(5,10-18)8-17(7-15,11-18)12(20)21/h6-11H2,1-5H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYDUFDZEYUXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)OC(C)(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-5,7-dimethyladamantane-1-carboxylic acid |
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